molecular formula C42H75N15O10 B12610279 N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-prolyl-L-valyl-L-valyl-L-glutaminyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 918298-43-8

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-prolyl-L-valyl-L-valyl-L-glutaminyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12610279
CAS No.: 918298-43-8
M. Wt: 950.1 g/mol
InChI Key: JPIGCQVWPYWXNP-BUBRNWFQSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-prolyl-L-valyl-L-valyl-L-glutaminyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound It is composed of multiple amino acids, including L-ornithine, L-valine, L-proline, and L-glutamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-valyl-L-prolyl-L-valyl-L-valyl-L-glutaminyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-prolyl-L-valyl-L-valyl-L-glutaminyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, within the peptide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid are used under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.

    Substitution: Various reagents, including alkylating agents or acylating agents, are used depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-prolyl-L-valyl-L-valyl-L-glutaminyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

    Biology: The compound is employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: It has potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.

    Industry: The compound can be used in the development of novel biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-valyl-L-prolyl-L-valyl-L-valyl-L-glutaminyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-prolyl-L-valyl-L-valyl-L-glutaminyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional characteristics. This uniqueness makes it valuable for targeted scientific research and potential therapeutic applications.

Properties

CAS No.

918298-43-8

Molecular Formula

C42H75N15O10

Molecular Weight

950.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C42H75N15O10/c1-21(2)30(36(62)51-25(15-16-29(44)58)38(64)56-19-9-13-27(56)34(60)52-26(40(66)67)12-8-18-50-42(47)48)54-37(63)31(22(3)4)53-35(61)28-14-10-20-57(28)39(65)32(23(5)6)55-33(59)24(43)11-7-17-49-41(45)46/h21-28,30-32H,7-20,43H2,1-6H3,(H2,44,58)(H,51,62)(H,52,60)(H,53,61)(H,54,63)(H,55,59)(H,66,67)(H4,45,46,49)(H4,47,48,50)/t24-,25-,26-,27-,28-,30-,31-,32-/m0/s1

InChI Key

JPIGCQVWPYWXNP-BUBRNWFQSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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